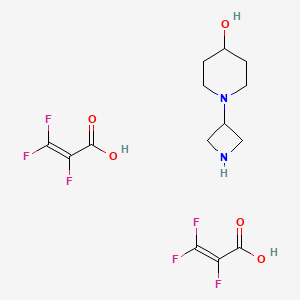
2-amino-N,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-N,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide is a chiral compound with a specific stereochemistry It is characterized by the presence of an amino group, a pyridine ring, and a butanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide typically involves the reaction of 2-aminopyridine with a suitable butanamide derivative. One common method includes the use of α-bromoketones and 2-aminopyridine under mild, metal-free conditions. The reaction is promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, leading to the formation of the desired amide through C–C bond cleavage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(S)-2-Amino-N,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2 in an acidic medium or KMnO4 in a neutral or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted amides or pyridine derivatives.
科学的研究の応用
(S)-2-Amino-N,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts
作用機序
The mechanism of action of (S)-2-Amino-N,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target molecule .
類似化合物との比較
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and amide functional group but differ in the substituents on the amide nitrogen.
2-Aminopyrimidine Derivatives: These compounds have a similar amino group and heterocyclic ring structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
(S)-2-Amino-N,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature allows for enantioselective interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
特性
分子式 |
C12H19N3O |
|---|---|
分子量 |
221.30 g/mol |
IUPAC名 |
2-amino-N,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide |
InChI |
InChI=1S/C12H19N3O/c1-9(2)11(13)12(16)15(3)8-10-6-4-5-7-14-10/h4-7,9,11H,8,13H2,1-3H3 |
InChIキー |
LRCAOPDMAWJEPL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)N(C)CC1=CC=CC=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


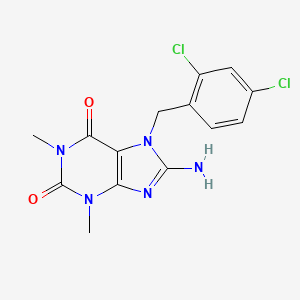
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14791452.png)
![N-[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine](/img/structure/B14791476.png)
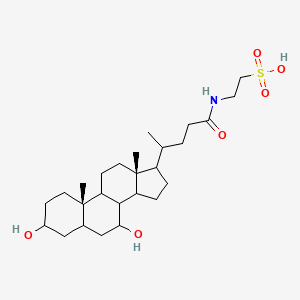
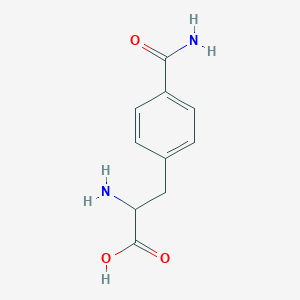
![[(10S,13R,14S)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B14791493.png)
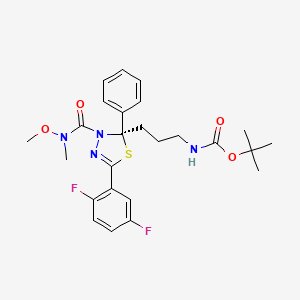

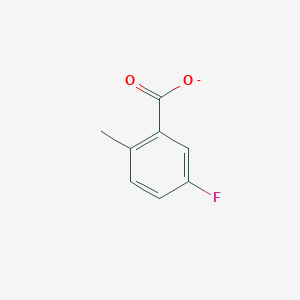
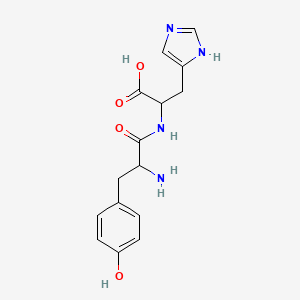
![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]carbamate](/img/structure/B14791529.png)
![8-Fluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B14791536.png)
![4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid](/img/structure/B14791537.png)
